molecular formula C26H35F3N2O2 B14402428 N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 88452-08-8

N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B14402428
CAS No.: 88452-08-8
M. Wt: 464.6 g/mol
InChI Key: PYEPKUCONNKFRK-UHFFFAOYSA-N
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Description

N-[(4-Butoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea is a chemical compound known for its unique structure and properties This compound features a urea backbone with various substituents, including a butoxyphenyl group, a heptyl chain, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Butoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxybenzyl chloride with heptylamine to form N-(4-butoxybenzyl)heptylamine. This intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of N-[(4-Butoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Butoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(4-Butoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Butoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea
  • N-[(4-Ethoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea

Uniqueness

N-[(4-Butoxyphenyl)methyl]-N-heptyl-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents .

Properties

CAS No.

88452-08-8

Molecular Formula

C26H35F3N2O2

Molecular Weight

464.6 g/mol

IUPAC Name

1-[(4-butoxyphenyl)methyl]-1-heptyl-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C26H35F3N2O2/c1-3-5-7-8-9-17-31(20-21-13-15-24(16-14-21)33-18-6-4-2)25(32)30-23-12-10-11-22(19-23)26(27,28)29/h10-16,19H,3-9,17-18,20H2,1-2H3,(H,30,32)

InChI Key

PYEPKUCONNKFRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CC1=CC=C(C=C1)OCCCC)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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